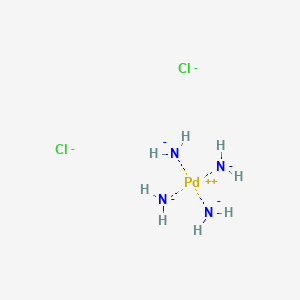

Palladium(2+), tetraammine-, dichloride, (SP-4-1)-

Descripción general

Descripción

Synthesis Analysis

This compound can be used as a precursor for the synthesis of Pd nanoparticles on carbon supports, which is an efficient catalyst for the selective reduction of nitrite to nitrogen .Molecular Structure Analysis

The molecular weight of this compound is 245.45 . The molecular formula is Pd(NH3)4Cl2, indicating that it consists of one palladium atom, four nitrogen atoms, twelve hydrogen atoms, and two chlorine atoms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s known that palladium-based catalytic systems are pivotal in the treatment of water contaminants and in facilitating reactions for the synthesis of complex molecules.Aplicaciones Científicas De Investigación

.

One of the fields where this compound has potential applications is in biomedicine. Palladium nanoparticles (Pd NPs), which can be synthesized from palladium salts like “Palladium(2+), tetraammine-, dichloride, (SP-4-1)-”, have been considered as a potential candidate in the field of biomedical applications due to their unique properties such as huge catalytic, hydrogen storage, and sensing behavior .

These nanoparticles have shown significant potential for the development of antimicrobials, wound healing, antioxidant, and anticancer property . The synthesis of Pd NPs involves reducing palladium salt in solution using hydrogen, citrate, or sodium borohydride. Stabilizers such as polymers, polyelectrolytes, and stabilizing ligands have been employed to sustain the creation of stable palladium nanoparticles .

-

Preparation of Other Palladium Compounds

- This compound is used to prepare trans-diammine dichloropalladium (II) . The exact method of preparation would depend on the specific requirements of the experiment, but it typically involves a reaction between the tetraammine palladium (II) chloride and another compound under controlled conditions .

-

Catalysis

-

Preparation of Mesoporous Carbon Supporting Palladium Nanoparticles

-

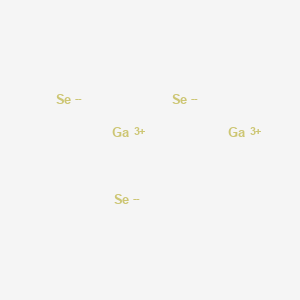

Preparation of 2D-Layered Palladium Diselenide

- Palladium(2+), tetraammine-, dichloride, (SP-4-1)- is used in the preparation of 2D-layered palladium diselenide . This involves a mechanical exfoliation method to obtain PdSe2 nanosheets, and large-area synthesis strategies are explained with respect to chemical vapor deposition and metal selenization . The resulting PdSe2 and related heterostructures have applications in field-effect transistors, photodetectors, sensors, and thermoelectric devices .

Safety And Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

azanide;palladium(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.4H2N.Pd/h2*1H;4*1H2;/q;;4*-1;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUCUTFYVTWRTH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Cl-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H8N4Pd-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15974-14-8 (Parent) | |

| Record name | Palladium tetraamine dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013815173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

241.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Palladium(2+), tetraammine-, chloride (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Palladium(2+), tetraammine-, dichloride, (SP-4-1)- | |

CAS RN |

13815-17-3 | |

| Record name | Palladium tetraamine dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013815173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium(2+), tetraammine-, chloride (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraamminepalladium(2+) dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)